![molecular formula C22H22N4O2S2 B3297229 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 895422-18-1](/img/structure/B3297229.png)
N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Overview
Description
Scientific Research Applications
- Triazolothiadiazine derivatives have shown promise as potential anticancer agents. Researchers have synthesized compounds with this scaffold and evaluated their cytotoxic effects against cancer cell lines. These derivatives may interfere with cancer cell growth, proliferation, and metastasis .
- The compound exhibits antibacterial and antifungal activities. It has been tested against various bacterial strains (such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli) and fungal species (including Candida albicans). These findings suggest its potential as an antimicrobial agent .
- In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Triazolothiadiazine derivatives have been investigated for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- The compound acts as an enzyme inhibitor. It has been studied as a carbonic anhydrase inhibitor, cholinesterase inhibitor, alkaline phosphatase inhibitor, and anti-lipase agent. These inhibitory effects could have therapeutic implications .
- Researchers focus on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. Understanding how modifications affect biological activity aids in rational drug design. In silico pharmacokinetic and molecular modeling studies further contribute to drug development .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory Effects
Antioxidant Potential
Enzyme Inhibition
Drug Design and Development
Mechanism of Action
Biochemical Pathways
Triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . Therefore, it’s plausible that this compound impacts pathways related to these activities.
Action Environment
Environmental factors play a significant role in drug efficacy and stability Factors like pH, temperature, and co-administered substances can influence how this compound behaves in vivo
: Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). Link
properties
IUPAC Name |
N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c27-30(28,20-11-10-16-6-4-5-9-18(16)14-20)23-13-12-19-15-29-22-24-21(25-26(19)22)17-7-2-1-3-8-17/h1-3,7-8,10-11,14-15,23H,4-6,9,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFAMKMUMJCUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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